![molecular formula C16H22O3 B13841386 rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen CAS No. 1652582-08-5](/img/structure/B13841386.png)
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen
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Overview
Description
Preparation Methods
The synthesis of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves several steps. The primary synthetic route includes the reaction of benzeneacetic acid with (1R,2S)-2-hydroxycyclohexylmethyl under specific conditions to form the desired product . Industrial production methods typically involve the use of high-quality reagents and controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen has several scientific research applications:
Mechanism of Action
The mechanism of action of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen is unique compared to other similar compounds due to its specific molecular structure and stereochemistry. Similar compounds include:
Properties
CAS No. |
1652582-08-5 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[4-[[(1S,2R)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m0/s1 |
InChI Key |
MCDKWYZDOMTURB-YUIIUQSRSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@@H]2CCCC[C@H]2O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Origin of Product |
United States |
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